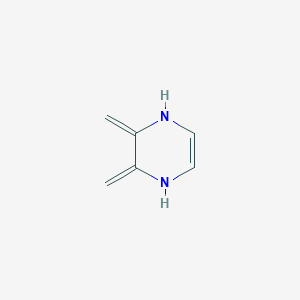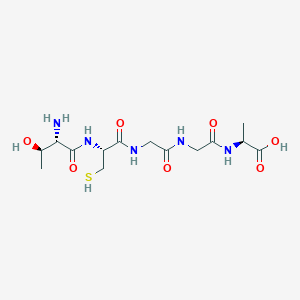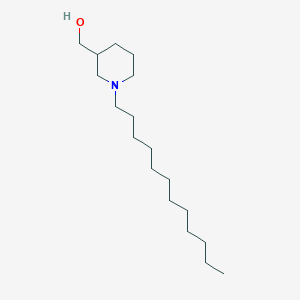
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine is a heterocyclic organic compound with a unique structure characterized by a tetrahydropyrazine ring substituted with two methylidene groups at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to facilitate the formation of the tetrahydropyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated tetrahydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as hydroxyl, alkyl, and halogen groups .
Applications De Recherche Scientifique
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydropyrazine: A structurally similar compound with different substituents.
1,2,3,4-Tetrahydropyridine: Another heterocyclic compound with a similar ring structure but different nitrogen positioning.
2,3,4,5-Tetrahydropyridine: A related compound with variations in the ring structure and substituents.
Uniqueness
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
189701-25-5 |
|---|---|
Formule moléculaire |
C6H8N2 |
Poids moléculaire |
108.14 g/mol |
Nom IUPAC |
2,3-dimethylidene-1,4-dihydropyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4,7-8H,1-2H2 |
Clé InChI |
ZAVMNRWZPRXJOH-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(=C)NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)


